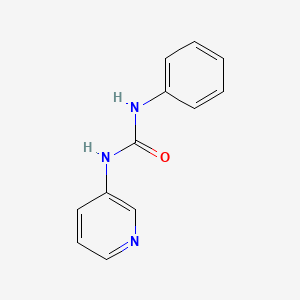![molecular formula C9H7F3O4 B6168798 2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid CAS No. 1042703-39-8](/img/new.no-structure.jpg)
2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Hydroxy-3-(trifluoromethoxy)phenyl]acetic acid is a chemical compound characterized by its phenyl ring substituted with hydroxyl and trifluoromethoxy groups, along with an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-Hydroxy-3-(trifluoromethoxy)phenyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 4-hydroxybenzoic acid as the starting material.
Trifluoromethoxylation: The hydroxyl group on the benzene ring is substituted with a trifluoromethoxy group using trifluoromethanesulfonic anhydride in the presence of a base such as pyridine.
Reduction: The carboxylic acid group is then reduced to an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4).
Grignard Reaction: The aldehyde undergoes a Grignard reaction with methyl magnesium bromide to form the corresponding alcohol.
Oxidation: Finally, the alcohol is oxidized to the carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized.
Analyse Chemischer Reaktionen
Types of Reactions: 2-[4-Hydroxy-3-(trifluoromethoxy)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes.
Substitution: The hydroxyl and trifluoromethoxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Trifluoromethanesulfonic anhydride in the presence of pyridine.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, aldehydes.
Substitution Products: Various derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-[4-Hydroxy-3-(trifluoromethoxy)phenyl]acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemicals with unique properties.
Wirkmechanismus
The compound exerts its effects through specific molecular targets and pathways:
Molecular Targets: The hydroxyl and trifluoromethoxy groups interact with various enzymes and receptors in biological systems.
Pathways Involved: The compound may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
2-[4-Hydroxy-3-(trifluoromethoxy)phenyl]acetic acid is compared with similar compounds such as resveratrol derivatives and other phenolic acids:
Uniqueness: The presence of the trifluoromethoxy group imparts unique chemical and biological properties compared to other phenolic acids.
Similar Compounds: Resveratrol derivatives, 4-hydroxybenzoic acid, and other trifluoromethoxy-substituted phenols.
Eigenschaften
CAS-Nummer |
1042703-39-8 |
|---|---|
Molekularformel |
C9H7F3O4 |
Molekulargewicht |
236.14 g/mol |
IUPAC-Name |
2-[4-hydroxy-3-(trifluoromethoxy)phenyl]acetic acid |
InChI |
InChI=1S/C9H7F3O4/c10-9(11,12)16-7-3-5(4-8(14)15)1-2-6(7)13/h1-3,13H,4H2,(H,14,15) |
InChI-Schlüssel |
GGDDNMHLMQAEFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1CC(=O)O)OC(F)(F)F)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiazolo[4,5-f]quinolin-2-amine, 5-methyl-](/img/structure/B6168752.png)

